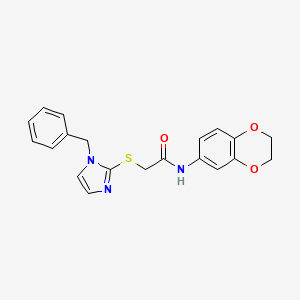

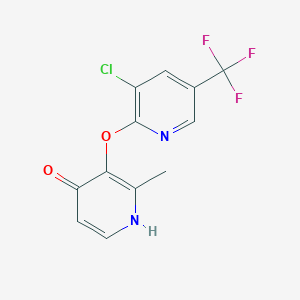

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its structure . It has shown significant antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The compound was synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium under continuous stirring and dynamic pH control . The parent sulfonamide was then further reacted to obtain the final compound .Molecular Structure Analysis

The structure of the sulfonamide derivatives, including this compound, was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving 1,4-benzodioxane-6-amine and 4-nitrobenzenesulfonyl chloride . The specific reactions and their mechanisms would require more detailed study.Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

A study by Devi, Shahnaz, and Prasad (2022) outlined the synthesis of a novel series of 2-mercaptobenzimidazole derivatives, including compounds similar to the requested chemical structure. These compounds exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, and demonstrated antifungal properties against Aspergillus fumigatus and Candida albicans. The compounds also showed cytotoxic properties in a brine shrimp bioassay, indicating their potential as antimicrobial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).

Antifungal and Genotoxic Properties

Benvenuti et al. (1997) synthesized benzimidazole derivatives and investigated their antimicrobial and genotoxic activities. The crystal and molecular structure of one derivative was determined via X-ray diffraction analysis. This research contributes to understanding the chemical's structural implications for its biological activities (Benvenuti, Severi, Sacchetti, Melegari, Vampa, Zani, Mazza, & Antolini, 1997).

Crystal Structure Analysis

Subasri et al. (2017) provided crystal structure analyses of similar sulfanylacetamide compounds, enhancing the understanding of their molecular conformation and potential interactions with biological targets. These insights are crucial for drug design and the development of new therapeutic agents (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Potential Anti-Helicobacter pylori Agents

Carcanague et al. (2002) expanded the chemistry of benzimidazole scaffolds to produce derivatives with potent activity against Helicobacter pylori. This includes the development of compounds that met significant in vitro microbiological criteria, demonstrating low minimal inhibition concentration (MIC) values against various H. pylori strains, including those resistant to standard treatments. The compounds showed selective activity, low toxicity to other microorganisms, and promising pharmacokinetic profiles for potential use as novel anti-H. pylori agents (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).

Antioxidant Properties for Base Oil

Basta et al. (2017) investigated some benzimidazole derivatives, including those with structures related to the compound of interest, as antioxidants for base stock oil. The compounds were evaluated for their ability to improve the oxidation stability of oil, indicating their potential utility beyond biomedical applications (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).

Wirkmechanismus

Target of Action

The primary targets of the compound “2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide” are currently unknown. This compound belongs to the class of imidazoles , which are known to interact with a variety of targets in the body, including enzymes, receptors, and ion channels.

Mode of Action

Imidazoles, in general, can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The exact mechanism for this compound would depend on its specific targets.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Imidazoles can influence a variety of biochemical pathways depending on their targets . Once the targets are identified, the affected pathways and their downstream effects can be better understood.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. These properties are crucial for understanding the bioavailability of the compound. Typically, imidazoles have good absorption and distribution profiles due to their small size and ability to form hydrogen bonds . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action. Generally, imidazoles can have a wide range of effects, from modulating enzyme activity to altering cellular signaling .

Zukünftige Richtungen

The compound shows promise as an antibacterial agent, particularly against Escherichia coli and Bacillus subtilis . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and conducting more comprehensive safety and toxicity studies. Additionally, its potential applications in treating other types of infections could also be explored.

Eigenschaften

IUPAC Name |

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-19(22-16-6-7-17-18(12-16)26-11-10-25-17)14-27-20-21-8-9-23(20)13-15-4-2-1-3-5-15/h1-9,12H,10-11,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHXZMCRBBBTNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)

![8-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/no-structure.png)

![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)

![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)

![5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876821.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)